4-Phenylpiperazinyl phenothiazin-10-yl ketone
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Overview
Description
4-Phenylpiperazinyl phenothiazin-10-yl ketone is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is part of the phenothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It has been observed that the compound exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . This suggests that the compound may interact with its targets in a way that influences these properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenylpiperazinyl phenothiazin-10-yl ketone. For instance, the compound shows reversible photoluminescence changes between different colors by repeated grinding and solvent fuming . This suggests that physical manipulation and solvent exposure can alter the compound’s properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperazinyl phenothiazin-10-yl ketone typically involves the reaction of phenothiazine derivatives with piperazine derivatives under specific conditions. One common method includes the use of phenothiazine-10-carbonyl chloride and 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Phenylpiperazinyl phenothiazin-10-yl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
4-Phenylpiperazinyl phenothiazin-10-yl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antipsychotic, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a wide range of biological activities.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Thioridazine: Another antipsychotic with structural similarities to phenothiazine
Uniqueness
4-Phenylpiperazinyl phenothiazin-10-yl ketone is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties. Its combination of the phenothiazine core with a piperazine moiety enhances its potential for therapeutic applications and its versatility in chemical synthesis .
Properties
IUPAC Name |
phenothiazin-10-yl-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-23(25-16-14-24(15-17-25)18-8-2-1-3-9-18)26-19-10-4-6-12-21(19)28-22-13-7-5-11-20(22)26/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKLCTYUNVDEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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